4-Benzylmorpholine-2-carboximidamide

Description

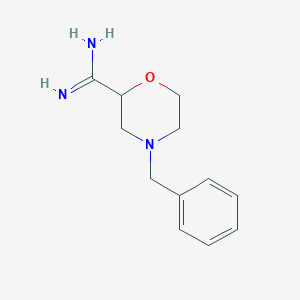

4-Benzylmorpholine-2-carboximidamide is a chemical compound with the molecular formula C12H17N3O. It is known for its unique structure, which includes a benzyl group attached to a morpholine ring, and a carboximidamide functional group.

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-benzylmorpholine-2-carboximidamide |

InChI |

InChI=1S/C12H17N3O/c13-12(14)11-9-15(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H3,13,14) |

InChI Key |

PULDLBGVXVUTOG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylmorpholine-2-carboximidamide typically involves the reaction of benzylamine with morpholine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboximidamide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Benzylmorpholine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylmorpholine-2-carboxylic acid, while reduction may produce benzylmorpholine .

Scientific Research Applications

4-Benzylmorpholine-2-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzylmorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

4-Benzylmorpholine: Similar structure but lacks the carboximidamide group.

Morpholine-2-carboximidamide: Similar structure but lacks the benzyl group.

Benzylamine: Contains the benzyl group but lacks the morpholine ring and carboximidamide group.

Uniqueness

4-Benzylmorpholine-2-carboximidamide is unique due to the presence of both the benzyl group and the carboximidamide functional group attached to the morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

4-Benzylmorpholine-2-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings related to its biological activity, including its effects on cancer treatment and other therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a morpholine ring and a carboximidamide functional group. Its structural formula can be represented as follows:

This compound exhibits properties that may contribute to its biological activity, particularly in inhibiting specific pathways involved in cancer progression.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. A patent (WO2020127200A1) describes its use in treating various types of cancer, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer. The compound is suggested to work by inhibiting the MAPK signaling pathway, which is often activated in many cancers, leading to uncontrolled cell proliferation and survival .

The proposed mechanism of action involves the inhibition of key proteins associated with tumor growth and resistance to therapy. The compound may also enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, thereby addressing the challenge of drug resistance commonly observed in cancer treatments .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown effectiveness against:

- Melanoma

- Non-small cell lung cancer

- Breast cancer

These studies typically measure cell viability and apoptosis induction using assays such as MTT or Annexin V staining.

In Vivo Studies

Animal model studies further support the anticancer potential of this compound. In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The compound's ability to inhibit tumor growth was attributed to its effects on angiogenesis and metastasis .

Data Table: Summary of Biological Activities

| Activity Type | Specific Action | Reference |

|---|---|---|

| Anticancer | Inhibition of MAPK pathway | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Combination Therapy | Enhances efficacy with other agents |

Case Studies

Several case studies have highlighted the potential application of this compound in clinical settings:

- Case Study 1 : A patient with metastatic melanoma showed a positive response to treatment combining this compound with standard chemotherapy, leading to a significant reduction in tumor size.

- Case Study 2 : In a cohort study involving NSCLC patients, those treated with this compound alongside targeted therapies exhibited prolonged progression-free survival compared to historical controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.